Phenazepam-d4
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Overview
Description
Phenazepam-d4 is a deuterated analog of phenazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Phenazepam was originally developed in the Soviet Union in the 1970s and is used in some countries for the treatment of epilepsy, alcohol withdrawal syndrome, and insomnia . This compound is primarily used as an internal standard in analytical chemistry for the quantification of phenazepam in biological samples .
Mechanism of Action
Target of Action
Phenazepam-d4, like its parent compound Phenazepam, primarily targets the GABA (A) Receptor . This receptor is a key player in the central nervous system, mediating inhibitory neurotransmission. The GABA (A) receptor is a major target for benzodiazepines, a class of drugs to which this compound belongs .
Mode of Action
This compound acts as a positive allosteric modulator of the GABA (A) receptor . This means it enhances the receptor’s response to its primary neurotransmitter, gamma-aminobutyric acid (GABA). By binding to a distinct site on the receptor, this compound increases the frequency of chloride ion channel openings, leading to an influx of chloride ions. This results in hyperpolarization of the neuron, making it less likely to fire, thereby exerting an overall inhibitory effect on neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the inhibitory effects of GABA, this compound decreases neuronal excitability throughout the nervous system. This can lead
Biochemical Analysis
Biochemical Properties
Phenazepam-d4, like its parent compound Phenazepam, is likely to interact with GABA (gamma-aminobutyric acid) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system . In humans, GABA is also directly responsible for the regulation of muscle tone .
Cellular Effects
Phenazepam is known to have sedative and hypnotic properties . It is likely that this compound may have similar effects on cellular processes, potentially influencing cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is likely to share similarities with Phenazepam, which is known to exert its effects at the molecular level through the modulation of GABAergic transmission . This involves binding interactions with GABA receptors, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Phenazepam has a half-life of up to 60 hours , suggesting that this compound may also exhibit prolonged activity and stability in laboratory settings.
Metabolic Pathways
This compound is likely metabolized in the liver, similar to Phenazepam . The most probable metabolizer of Phenazepam is CYP3A4 isoenzyme
Transport and Distribution
It is known that Phenazepam is rapidly absorbed in all species studied . This suggests that this compound may also be rapidly transported and distributed within cells and tissues.
Subcellular Localization
It is likely that this compound, like Phenazepam, primarily interacts with GABA receptors, which are typically located in the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazepam-d4 involves the incorporation of deuterium atoms into the phenazepam molecule. The general synthetic route for phenazepam includes the acylation of substituted aniline with benzoyl chloride, followed by cyclization and subsequent purification steps . The deuterated version, this compound, is synthesized by using deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves stringent conditions to ensure the purity and yield of the final product. The use of high-purity deuterated reagents and solvents is crucial in the industrial synthesis to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Phenazepam-d4, like other benzodiazepines, undergoes various chemical reactions, including:
Oxidation: Phenazepam can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert phenazepam to its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, amine derivatives, and halogenated compounds. These products are often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to determine their structure and purity .
Scientific Research Applications
Phenazepam-d4 is widely used in scientific research, particularly in the fields of analytical chemistry and forensic toxicology. Its primary application is as an internal standard for the quantification of phenazepam in biological samples, such as blood and urine . This is crucial for accurate measurement and analysis in toxicological studies and clinical testing. Additionally, this compound is used in pharmacokinetic studies to understand the metabolism and distribution of phenazepam in the body .
Comparison with Similar Compounds
Phenazepam-d4 is compared with other deuterated benzodiazepines and non-deuterated analogs. Similar compounds include:
Phenazepam: The non-deuterated version used for therapeutic purposes.
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Clonazolam: A designer benzodiazepine with potent sedative effects.
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry for accurate quantification and analysis. The deuterium atoms provide a distinct mass difference, allowing for precise differentiation from non-deuterated compounds in mass spectrometric analyses .
Properties
IUPAC Name |
7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMJQQJSWIRRRL-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.